2-Ethynyl-5-methoxypyrazine

Vue d'ensemble

Description

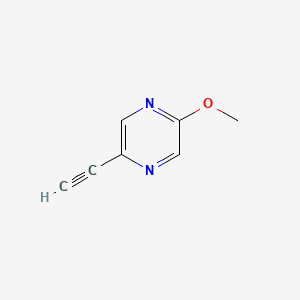

2-Ethynyl-5-methoxypyrazine is a heterocyclic organic compound that belongs to the pyrazine family. It is characterized by a molecular formula of C7H6N2O and a molecular weight of 134.14 g/mol . This compound is a colorless liquid with a strong odor and is commonly used in the food and beverage industry as a flavoring agent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-methoxypyrazine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic oxidation of precursor compounds in a fixed-bed reactor. For example, a method involving the catalytic oxidation of 5-dimethylpyrazine in the presence of atmospheric air and a suitable catalyst can yield 5-Methylpyrazine-2-carboxylic acid, which can then be further processed to obtain this compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethynyl-5-methoxypyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can convert the compound into different pyrazine-based products.

Substitution: Substitution reactions can introduce different functional groups into the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.

Major Products Formed

Applications De Recherche Scientifique

2-Ethynyl-5-methoxypyrazine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mécanisme D'action

The mechanism of action of 2-Ethynyl-5-methoxypyrazine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, in the food industry, its strong odor and flavor profile can enhance the sensory properties of food products.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Ethynyl-5-methoxy-1,4-diazine

- (5-Methoxypyrazin-2-yl)acetylene

- 5-Ethynylpyrazin-2-yl methyl ether

Uniqueness

2-Ethynyl-5-methoxypyrazine is unique due to its specific structural features, such as the presence of an ethynyl group and a methoxy group attached to the pyrazine ring.

Activité Biologique

2-Ethynyl-5-methoxypyrazine (C_8H_9N_3O) is a compound of significant interest in various fields including chemistry, biology, and medicine. This article provides a comprehensive overview of its biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure:

- Molecular Formula: C₈H₉N₃O

- Molecular Weight: 163.17 g/mol

- CAS Number: 1374115-62-4

Reactivity:

this compound undergoes several chemical reactions:

- Oxidation: Can be oxidized to form corresponding pyrazine derivatives.

- Reduction: Reduction reactions can yield various pyrazine-based products.

- Substitution: The compound can undergo substitution reactions introducing different functional groups into the pyrazine ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- It can bind to receptors or enzymes, modulating their activity and leading to various biological effects.

- The ethynyl group enhances reactivity, allowing for π-π interactions and hydrogen bonding, which influences binding affinity and specificity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance:

- The compound demonstrated significant antibacterial effects against Escherichia coli and Staphylococcus aureus.

- Antifungal activities were observed against plant pathogens such as Physalospora piricola and Sclerotinia sclerotiorum, with inhibition rates exceeding 50% at certain concentrations .

Anticancer Potential

Studies have explored the anticancer properties of this compound:

- It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

- Research indicates that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Nitrification Inhibition

Recent studies have highlighted the compound's potential as a nitrification inhibitor:

- Application rates of this compound have resulted in significant reductions in nitrous oxide emissions in agricultural settings, outperforming traditional inhibitors like DCD (dicyandiamide) .

Case Studies

- Antimicrobial Efficacy Study:

- Anticancer Research:

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Nitrification Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| 2-Ethynyl-6-methoxypyrazine | Moderate | Low | Moderate |

| Trifluoromethoxy-pyrazines | Low | High | Low |

Propriétés

IUPAC Name |

2-ethynyl-5-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-3-6-4-9-7(10-2)5-8-6/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBDPVUIUFCVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601305314 | |

| Record name | Pyrazine, 2-ethynyl-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374115-62-4 | |

| Record name | Pyrazine, 2-ethynyl-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374115-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2-ethynyl-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.